



Application Notes and Protocols for 13C- Labeled Pyruvate in NMR Spectroscopy

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with ¹³C-labeled substrates, is a powerful technique for elucidating metabolic pathways in real-time.[1] [2] Pyruvate, as the end-product of glycolysis, occupies a critical node in cellular metabolism, making ¹³C-labeled pyruvate an ideal probe for assessing the metabolic state of cells and tissues.[3][4] The advent of hyperpolarization techniques, particularly dissolution Dynamic Nuclear Polarization (dDNP), has revolutionized the field by increasing the NMR signal by over 10,000-fold, enabling non-invasive, real-time metabolic imaging in vivo.[3][5]

These application notes provide an overview of the key applications of ¹³C-labeled pyruvate in NMR spectroscopy and detailed protocols for its use in both cellular and in vivo experiments.

Key Applications

The use of ¹³C-labeled pyruvate, especially hyperpolarized [1-¹³C]pyruvate, has found significant application in oncology, cardiology, and neuroscience for non-invasive metabolic profiling.

 Oncology and Drug Development: A primary application is the in vivo characterization of tumors. Many cancer cells exhibit the "Warburg effect," a state of increased glycolysis even in the presence of oxygen, leading to high production of lactate.[6] Hyperpolarized [1-



¹³C]pyruvate allows for the real-time measurement of its conversion to [1-¹³C]lactate via the enzyme lactate dehydrogenase (LDH).[6] This pyruvate-to-lactate flux can serve as a biomarker for tumor aggressiveness, metastatic potential, and response to therapy.[6] Studies have shown that the rate of conversion is sensitive to the nutritional state of cancer cells and can be used to predict tumor response to LDH inhibitors. The uptake of pyruvate, mediated by monocarboxylate transporters (MCTs), has also been identified as a rate-limiting step in this process, providing another potential therapeutic target.[7][8]

- Cardiac Metabolism: In the heart, ¹³C NMR with hyperpolarized [1-¹³C]pyruvate can differentiate between metabolic pathways under various conditions.[1] Pyruvate can be converted to lactate (via LDH), alanine (via alanine transaminase, ALT), or enter the mitochondria and be converted to acetyl-CoA and subsequently ¹³CO₂ (via pyruvate dehydrogenase, PDH).[1][9] This technique allows researchers to measure flux through PDH, a key regulator of mitochondrial oxidative metabolism, providing insights into cardiac physiology and pharmacology.[1]
- Neuro-metabolism: Hyperpolarized ¹³C MRS has been applied to study human brain metabolism.[10][11] Using [1-¹³C]pyruvate, it is possible to demonstrate and quantify the activity of both LDH and PDH in the brain in vivo, by detecting labeled lactate and bicarbonate, respectively.[10] Using [2-¹³C]pyruvate allows the ¹³C label to enter the TCA cycle, enabling the detection of downstream metabolites like [5-¹³C]glutamate, providing a more detailed view of mitochondrial metabolism.[11][12]
- Metabolic Flux Analysis (¹³C-MFA): In cell culture, ¹³C-MFA is a powerful tool for quantifying intracellular metabolic pathway activity.[2][13] By culturing cells with ¹³C-labeled substrates like pyruvate or glucose and analyzing the isotopic enrichment patterns in various metabolites via NMR or mass spectrometry, researchers can construct detailed maps of cellular metabolic fluxes.[2][13][14]

Data Presentation: Experimental Parameters and Results

Quantitative data from hyperpolarized ¹³C-pyruvate experiments are crucial for comparing results across different studies and models. The following tables summarize typical experimental parameters and reported metabolic conversion rates.



Table 1: Typical Experimental Parameters for Hyperpolarized ¹³C-Pyruvate Studies

Parameter	In Vitro (Cell Culture)	In Vivo (Animal/Human)	Reference
Probe	[1-13C]pyruvic acid	[1- ¹³ C]pyruvic acid / [2- ¹³ C]pyruvic acid	[4][6][12]
Hyperpolarization Method	Dissolution DNP	Dissolution DNP	[1][4]
Final Pyruvate Conc.	3.2 mM - 46 mM	80 mM - 250 mM	[3][6][15]
Injection Volume	100 μL - 1 mL	0.4 mL/kg - 2.8 mL	[6][16][17]
NMR/MRI Field Strength	1.4 T - 11.7 T	3 T	[6][12][15]
Acquisition Sequence	Pulse-and-acquire / Slice-selective spectroscopy	Spectroscopic Imaging (MRSI) / CSI / IDEAL Spiral CSI	[3][6][16][18]
Repetition Time (TR)	2 s - 5 s	2 s - 4 s	[3][6][10][15]
Flip Angle	5° - 15°	5° - 10°	[3][6][15]
Temporal Resolution	2 s - 5 s	4 s - 10 s	[6][10][15][18]

Table 2: Reported Metabolic Conversion Rates of Pyruvate to Lactate (k_PL)

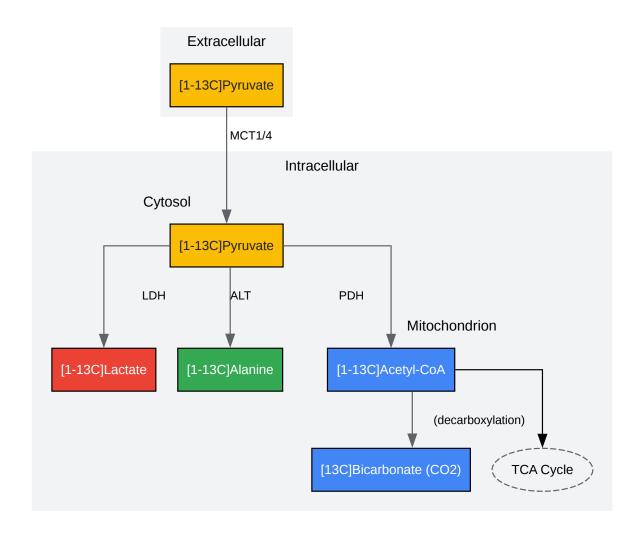


Biological System	Cell/Tissue Type	k_PL (s ⁻¹)	Reference
Human Colorectal Carcinoma	SW1222 Cells	0.022 (calculated from nmol/s/10^6 cells)	[6]
Human Brain	Healthy Volunteer	0.012 ± 0.006	[10]
Human Brain	Healthy Volunteer ([2- 13C]pyruvate)	0.011 ± 0.002	[19]
Rat Hepatocellular Carcinoma	LA-H cell-derived tumors	~0.025	[5]
Rat Hepatocellular Carcinoma	LA-L cell-derived tumors	~0.01	[5]

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz provide clear visual representations of metabolic pathways and experimental processes.

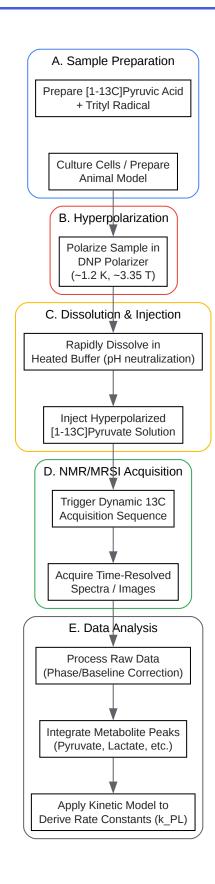




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Caption: Metabolic fate of hyperpolarized [1-13C]pyruvate after cellular uptake.





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Caption: General experimental workflow for hyperpolarized ¹³C-pyruvate NMR/MRSI.



Experimental Protocols Protocol 1: Hyperpolarized [1-13C]Pyruvate NMR in Cell Suspensions

This protocol is adapted from studies on human cancer cell lines and provides a framework for measuring metabolic flux in vitro.[6][20]

1. Cell Preparation:

- Culture cells (e.g., SW1222 human colorectal carcinoma) to a high density (e.g., 30-40 million cells per sample) in appropriate media (e.g., DMEM with 10% FBS).
- On the day of the experiment, harvest the cells by trypsinization, followed by centrifugation (e.g., 5 minutes at 190 g).[6]
- Discard the supernatant and resuspend the cell pellet in 500 µL of serum-free medium.[6]
- Transfer the cell suspension to a 5 mm NMR tube and maintain at 37°C. Perform NMR studies within 10 minutes of harvesting to ensure cell viability.[6]
- 2. Hyperpolarized [1-13C]Pyruvate Preparation:
- Prepare a sample of neat [1-13C]pyruvic acid doped with a trityl radical (e.g., OX063) at a concentration of approximately 15 mM.[1][15]
- Place the sample in a dDNP polarizer (e.g., Oxford Hypersense or GE SPINIab) and polarize at low temperature (~1.2 K) and high magnetic field (~3.35 T) for approximately 90 minutes.
 [1]
- Rapidly dissolve the frozen, polarized sample in 4-5 mL of a pre-heated (180°C) aqueous buffer. The buffer should contain components like Tris, NaOH, and EDTA to neutralize the pyruvic acid to a physiological pH (~7.4) and chelate paramagnetic ions.[3][6] The final concentration of the injected pyruvate solution is typically in the mM range.[6]
- 3. NMR Data Acquisition:



- Place the 5 mm NMR tube containing the cell suspension into the NMR spectrometer (e.g., 11.7 T).[6]
- Quickly (within seconds of dissolution) inject a small volume (e.g., 100 μL) of the hyperpolarized [1-13C]pyruvate solution into the cell suspension.[6]
- Immediately begin acquiring a time series of ¹³C NMR spectra. A typical sequence is a low flip-angle (e.g., 10°) pulse-and-acquire sequence with a repetition time (TR) of 2 seconds for a total duration of 120-180 seconds.[3][6]
- 4. Data Processing and Analysis:
- Apply standard processing to the time-resolved spectra, including line broadening (e.g., 3
 Hz), phasing, and baseline correction.[6]
- Integrate the peak areas for [1-13C]pyruvate and its metabolic products (e.g., [1-13C]lactate) for each spectrum in the time series.[6]
- Fit the integral data to a two-way chemical exchange model (modified Bloch equations) to determine the apparent forward (k_PL, pyruvate-to-lactate) and reverse (k_LP, lactate-to-pyruvate) reaction rate constants.[6][9]
- Normalize the derived rates to the cell count for each sample (e.g., in nmol/s/10⁶ cells).

Protocol 2: In Vivo Hyperpolarized [1-13C]Pyruvate MRSI in an Animal Model

This protocol outlines a general procedure for performing in vivo metabolic imaging in a rat tumor model.[3][5]

- 1. Animal and Tumor Model Preparation:
- Establish xenograft tumors by subcutaneously implanting cancer cells (e.g., prostate or breast cancer cell lines) into immunocompromised rats or mice.[21]
- Allow tumors to grow to a suitable size for imaging.

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- On the day of the experiment, anesthetize the animal and place it in the MRI scanner. Monitor vital signs throughout the procedure.
- Insert a catheter into the tail vein for the injection of the hyperpolarized substrate.[12]
- 2. Hyperpolarized [1-13C]Pyruvate Preparation and Injection:
- Prepare the hyperpolarized [1-¹³C]pyruvate solution as described in Protocol 1, Step 2. The final volume and concentration should be optimized for systemic delivery (e.g., inject 0.4 mL/kg body weight of a ~250 mM solution).[17]
- Administer the solution as a bolus injection through the tail vein catheter over a period of 5-15 seconds.[17]
- 3. MRSI Data Acquisition:
- Position a ¹³C surface coil over the tumor region for signal reception.[3][5]
- Acquire anatomical proton (¹H) images to localize the tumor.[12]
- Begin dynamic ¹³C MRSI acquisition just before or concurrently with the injection of the hyperpolarized agent.
- Use a slice-selective or 3D spectroscopic imaging sequence with a short TR (e.g., 2 s) and a low flip angle (e.g., 5°) to capture the dynamic conversion of pyruvate.[3][18] The acquisition should continue for 120-180 seconds to monitor the full metabolic process.[3][5]
- 4. Data Processing and Analysis:
- Reconstruct the dynamic MRSI data to generate metabolic maps for pyruvate, lactate, and other observed metabolites at each time point.
- Overlay the metabolic maps on the corresponding anatomical ¹H images.
- For quantitative analysis, define a region of interest (ROI) within the tumor.
- Extract the time course of the signal intensity for each metabolite from the ROI.



 Calculate model-free metrics, such as the ratio of the total lactate signal to the total pyruvate signal (area under the curve ratio), or fit the data to a kinetic model to calculate the metabolic conversion rate constant, k_PL.[22][23] This allows for a quantitative assessment of tumor metabolism.

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